molecular formula C12H10ClNO2 B5918530 N-(4-chlorobenzyl)furan-2-carboxamide

N-(4-chlorobenzyl)furan-2-carboxamide

Cat. No.: B5918530
M. Wt: 235.66 g/mol
InChI Key: ZYYQNPNUQWHIFR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. This compound features a furan ring attached to a carboxamide group, which is further substituted with a 4-chlorobenzyl group. Furan carboxamides are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carboxamide in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the 4-chlorobenzyl group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromobenzyl)furan-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-methoxybenzyl)furan-2-carboxamide: Contains a methoxy group instead of chlorine.

    N-(4-nitrobenzyl)furan-2-carboxamide: Features a nitro group in place of chlorine.

Uniqueness

N-(4-chlorobenzyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYQNPNUQWHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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